Tert-butyl (R)-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate
Description
Tert-butyl (R)-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 2-methylpiperazine core, and a substituted phenyl ring with ethoxy and ethoxycarbonyl moieties. This compound is structurally designed for applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules targeting receptors or enzymes.
Properties
Molecular Formula |
C21H32N2O5 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
tert-butyl (2R)-4-(3-ethoxy-4-ethoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C21H32N2O5/c1-7-26-18-13-16(9-10-17(18)19(24)27-8-2)22-11-12-23(15(3)14-22)20(25)28-21(4,5)6/h9-10,13,15H,7-8,11-12,14H2,1-6H3/t15-/m1/s1 |
InChI Key |
MMXMZVHUWNHARW-OAHLLOKOSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)N2CCN([C@@H](C2)C)C(=O)OC(C)(C)C)C(=O)OCC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCN(C(C2)C)C(=O)OC(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ®-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring, introduction of the ethoxy groups, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl ®-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl ®-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and produce various effects, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous tert-butyl piperazine derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.
Structural Analogues and Substituent Variations
Key Observations
Substituent Impact on Lipophilicity: The target compound’s ethoxy and ethoxycarbonyl groups confer moderate lipophilicity, balancing solubility and membrane permeability. The iodo substituent in 9l adds polarizability, which may improve binding to hydrophobic pockets in target proteins .
Synthetic Yields :
- Carbamoyl derivatives like 9l and 10l show divergent yields (98% vs. 54%), likely due to steric hindrance from the decyl chain in 10l complicating coupling reactions .
Functional Group Reactivity :
- The formyl group in the compound from offers a reactive handle for further derivatization (e.g., Schiff base formation), whereas the ethoxycarbonyl group in the target compound is more stable under basic conditions.
Chirality and Stereochemical Effects :
- The (R)-configuration in the target compound and analogues (9l, 10l) is critical for enantioselective interactions with biological targets, as seen in sphingosine-1-phosphate transporter inhibitors .
Physicochemical and Pharmacokinetic Implications
- Polar Surface Area (PSA) : The ethoxycarbonyl group increases PSA, enhancing solubility but possibly reducing blood-brain barrier penetration compared to halogenated analogues like 9l .
Biological Activity
Tert-butyl (R)-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 392.5 g/mol. Its structure includes a piperazine ring, which is known to confer various pharmacological activities.
Antidiabetic Properties
One of the key areas of research surrounding this compound is its role as an intermediate in the synthesis of repaglinide, an oral hypoglycemic agent used for managing type II diabetes. Repaglinide acts by stimulating insulin secretion from pancreatic beta cells and is particularly effective in controlling postprandial blood glucose levels .
The compound's mechanism involves the modulation of ATP-sensitive potassium channels in pancreatic cells, leading to depolarization and subsequent calcium influx, which stimulates insulin release. This mechanism is crucial for its antidiabetic effects .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant activity against various cellular targets. For instance, studies have shown that modifications in the ethoxycarbonyl group can enhance the potency of the compound against certain cancer cell lines .
Table 1: Summary of Biological Activities
Clinical Implications
The implications of these findings suggest that this compound could serve as a scaffold for developing new antidiabetic drugs or other therapeutic agents targeting metabolic disorders.
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
